molecular formula C9H8ClN3S B024736 6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole CAS No. 100220-33-5

6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole

Cat. No. B024736
CAS RN: 100220-33-5
M. Wt: 225.7 g/mol
InChI Key: VEQRGMKJTIFRJQ-BIIKFXOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is a benzothiazole derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole is not fully understood. However, it has been suggested that the compound acts by inhibiting various enzymes and proteins involved in the growth and proliferation of microorganisms and cancer cells.
Biochemical and Physiological Effects:
The compound has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various microorganisms and cancer cells. It has also been found to reduce inflammation and exhibit antiviral properties.

Advantages and Limitations for Lab Experiments

The compound has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications. However, the compound also has some limitations. It is toxic in nature and requires proper handling and disposal. It also requires further studies to determine its safety and efficacy for human use.

Future Directions

There are several future directions for the research on 6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole. One potential direction is to investigate its potential as a novel antimicrobial agent. Another direction is to explore its potential as an anticancer agent. Additionally, further studies are required to determine its safety and efficacy for human use.
Conclusion:
In conclusion, 6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole is a chemical compound that has been extensively studied for its potential applications in various fields. The compound has been found to possess antimicrobial, anticancer, anti-inflammatory, and antiviral properties. It has several advantages for lab experiments but also has some limitations. Further studies are required to determine its safety and efficacy for human use, and there are several potential future directions for research on the compound.

Synthesis Methods

The synthesis of 6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole has been carried out using different methods. One of the most common methods involves the reaction of 2-aminothiophenol with ethyl chloroacetate to form 2-ethylthio-1,3-benzothiazole. This compound is then reacted with hydrazine hydrate and chloroacetyl chloride to form the desired compound.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various fields. It has been found to possess antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The compound has been tested against a wide range of microorganisms, including bacteria, fungi, and viruses. It has also been found to exhibit cytotoxic effects against various cancer cell lines.

properties

CAS RN

100220-33-5

Product Name

6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole

Molecular Formula

C9H8ClN3S

Molecular Weight

225.7 g/mol

IUPAC Name

6-chloro-N-[(E)-ethylideneamino]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C9H8ClN3S/c1-2-11-13-9-12-7-4-3-6(10)5-8(7)14-9/h2-5H,1H3,(H,12,13)/b11-2+

InChI Key

VEQRGMKJTIFRJQ-BIIKFXOESA-N

Isomeric SMILES

C/C=N/NC1=NC2=C(S1)C=C(C=C2)Cl

SMILES

CC=NNC1=NC2=C(S1)C=C(C=C2)Cl

Canonical SMILES

CC=NNC1=NC2=C(S1)C=C(C=C2)Cl

synonyms

Acetaldehyde, (6-chloro-2-benzothiazolyl)hydrazone (9CI)

Origin of Product

United States

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